

# 6-Chloropyridine-3-carbothioamide CAS number and identifiers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 6-Chloropyridine-3-carbothioamide

Cat. No.: B1627672

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## In-Depth Technical Guide: 6-Chloropyridine-3-carbothioamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **6-Chloropyridine-3-carbothioamide**, including its chemical identifiers, physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and an exploration of potential biological relevance through an illustrative signaling pathway.

## Core Data Presentation

While a specific CAS Number for **6-Chloropyridine-3-carbothioamide** is not widely reported, a range of other chemical identifiers and predicted properties are available.

## Table 1: Chemical Identifiers for 6-Chloropyridine-3-carbothioamide

| Identifier        | Value  |
|-------------------|--|
| IUPAC Name        | 6-chloropyridine-3-carbothioamide                |
| Molecular Formula | C <sub>6</sub> H <sub>5</sub> ClN <sub>2</sub> S |
| Molecular Weight  | 172.64 g/mol                                     |
| Canonical SMILES  | <chem>C1=CC(=NC=C1C(=S)N)Cl</chem>               |
| InChI Key         | DUAOYIOCUPZVPB-UHFFFAOYSA-N                      |
| PubChem CID       | 18772009   |

**Table 2: Predicted Physicochemical Properties**

| Property                       | Value               | Source  |
|--------------------------------|---------------------|---------|
| XLogP3                         | 2.1                 | PubChem |
| Hydrogen Bond Donor Count      | 1                   | PubChem |
| Hydrogen Bond Acceptor Count   | 2                   | PubChem |
| Rotatable Bond Count           | 1                   | PubChem |
| Exact Mass                     | 171.98619           | PubChem |
| Monoisotopic Mass              | 171.98619           | PubChem |
| Topological Polar Surface Area | 64.2 Å <sup>2</sup> | PubChem |
| Heavy Atom Count               | 10                  | PubChem |

## Experimental Protocols

As there is no specific published synthesis protocol for **6-Chloropyridine-3-carbothioamide**, a plausible synthetic method is proposed based on the thionation of the corresponding amide, 6-chloronicotinamide, using Lawesson's reagent. This is a widely used and reliable method for the synthesis of thioamides from amides.

Proposed Synthesis: Thionation of 6-Chloronicotinamide

Objective: To synthesize **6-Chloropyridine-3-carbothioamide** by the thionation of 6-chloronicotinamide.

Reagents and Materials:

- 6-Chloronicotinamide
- Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide)
- Anhydrous Toluene (or another suitable high-boiling aprotic solvent like dioxane)
- Sodium bicarbonate ( $\text{NaHCO}_3$ ) solution (saturated)
- Brine (saturated  $\text{NaCl}$  solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexane, ethyl acetate)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- **Reaction Setup:** In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 6-chloronicotinamide (1 equivalent) in anhydrous toluene.

- Addition of Lawesson's Reagent: To the stirred solution, add Lawesson's reagent (0.5-0.6 equivalents). The reaction is typically run with a slight excess of the amide.
- Reaction Conditions: Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain the reflux with stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete (as indicated by the consumption of the starting amide), cool the mixture to room temperature.
- Quenching: Carefully pour the reaction mixture into a separatory funnel containing a saturated solution of sodium bicarbonate to neutralize any acidic byproducts.
- Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volumes).
- Washing: Combine the organic layers and wash with brine.
- Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
- Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford pure **6-Chloropyridine-3-carbothioamide**.
- Characterization: Characterize the final product by techniques such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and Mass Spectrometry to confirm its identity and purity.

## Mandatory Visualizations

## Proposed Synthetic Workflow



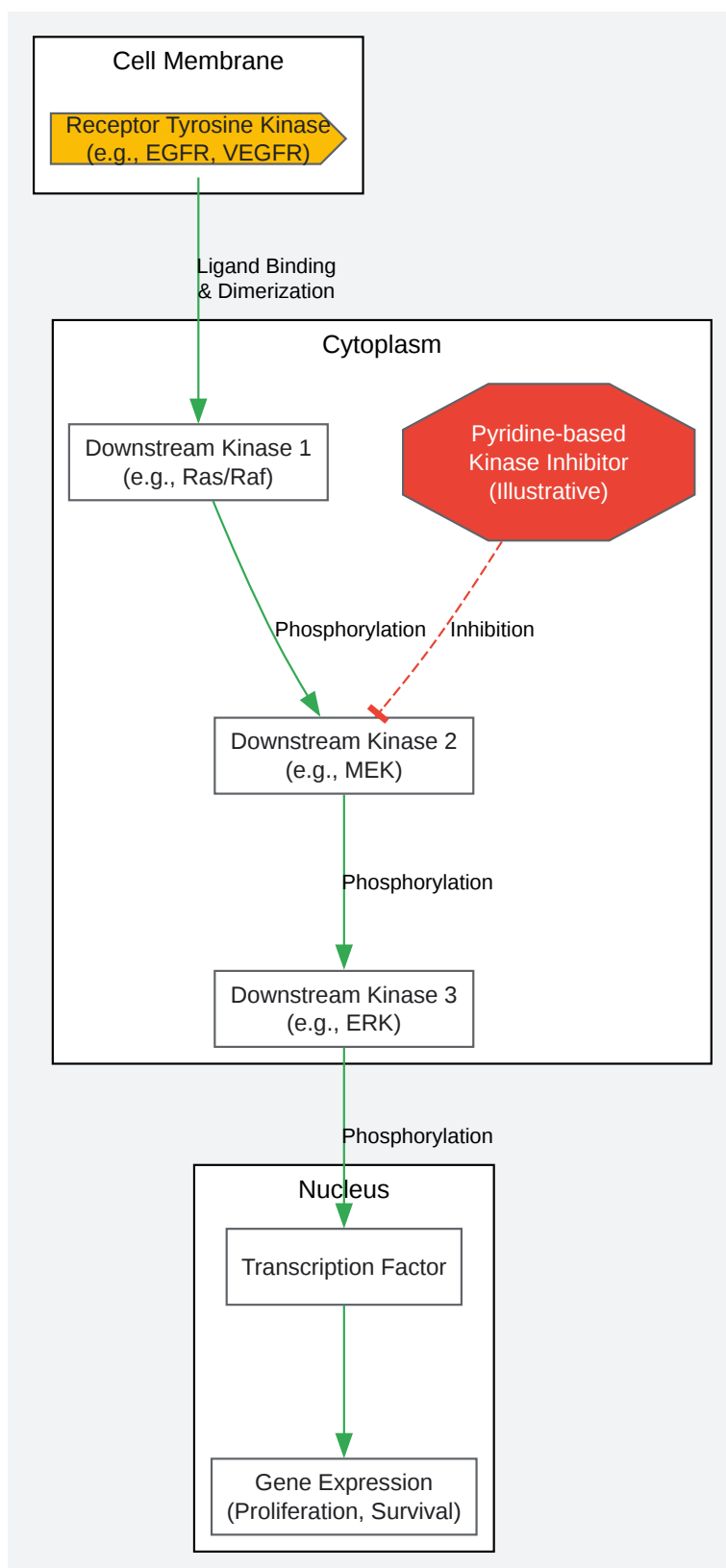
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Caption: Proposed synthesis workflow for **6-Chloropyridine-3-carbothioamide**.

## Illustrative Signaling Pathway: Pyridine Derivatives as Kinase Inhibitors

Disclaimer: The following diagram illustrates a generalized signaling pathway where pyridine-containing molecules have been shown to act as kinase inhibitors. This is for illustrative purposes only, as the specific biological activity and targets of **6-Chloropyridine-3-carbothioamide** have not been reported.

Many pyridine derivatives are designed to target the ATP-binding pocket of protein kinases, which are crucial regulators of cellular signaling. By inhibiting aberrant kinase activity, these compounds can modulate downstream signaling cascades involved in cell proliferation, survival, and differentiation.



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Caption: Generalized kinase inhibitor signaling pathway.

- To cite this document: BenchChem. [6-Chloropyridine-3-carbothioamide CAS number and identifiers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1627672#6-chloropyridine-3-carbothioamide-cas-number-and-identifiers]

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